molecular formula C29H44ClNO2 B12667357 N-Ethylveratramine hydrochloride CAS No. 90439-20-6

N-Ethylveratramine hydrochloride

Cat. No.: B12667357
CAS No.: 90439-20-6
M. Wt: 474.1 g/mol
InChI Key: HNJFYYBASUENFF-UHFFFAOYSA-N
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Description

N-Ethylveratramine hydrochloride is a chemical compound known for its unique properties and applications in various fields It is a derivative of veratramine, an alkaloid found in plants of the genus Veratrum

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethylveratramine hydrochloride typically involves the ethylation of veratramine. The process begins with the extraction of veratramine from Veratrum plants, followed by its reaction with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the ethylation process.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction of veratramine, followed by its ethylation in reactors designed for high efficiency and yield. The reaction conditions, including temperature, pressure, and the concentration of reagents, are optimized to ensure maximum production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Ethylveratramine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethylveratramine oxide, while reduction could produce N-ethylveratramine hydride.

Scientific Research Applications

N-Ethylveratramine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethylveratramine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

N-Ethylveratramine hydrochloride can be compared with other similar compounds, such as:

    Veratramine: The parent compound from which this compound is derived.

    N-Methylveratramine: Another derivative with a methyl group instead of an ethyl group.

    Veratramine hydrochloride: The hydrochloride salt of veratramine.

Uniqueness: this compound is unique due to its specific ethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

90439-20-6

Molecular Formula

C29H44ClNO2

Molecular Weight

474.1 g/mol

IUPAC Name

1-ethyl-2-[1-(3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl)ethyl]-5-methylpiperidin-3-ol;hydrochloride

InChI

InChI=1S/C29H43NO2.ClH/c1-6-30-16-17(2)13-27(32)28(30)19(4)22-9-10-23-24-8-7-20-14-21(31)11-12-29(20,5)26(24)15-25(23)18(22)3;/h7,9-10,17,19,21,24,26-28,31-32H,6,8,11-16H2,1-5H3;1H

InChI Key

HNJFYYBASUENFF-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(CC(C1C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)O)C)O)C.Cl

Origin of Product

United States

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